(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
Description
The compound “(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide” features a benzo[d]thiazole core substituted with a methoxy group at position 5 and a 2-(methylthio)ethyl chain at position 2. The (Z)-configured imine group links the benzothiazole moiety to a 2-methylbenzamide substituent.
Properties
IUPAC Name |
N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-6-4-5-7-15(13)18(22)20-19-21(10-11-24-3)16-12-14(23-2)8-9-17(16)25-19/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLVCKDTXVFZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Methylthioethyl Group: This step involves the alkylation of the benzo[d]thiazole core with a suitable alkylating agent such as methylthioethyl chloride.
Formation of the Ylidene Linkage: The final step involves the condensation of the benzo[d]thiazole derivative with 2-methylbenzamide under basic conditions to form the ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene linkage, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Industry
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Polymers: It can be incorporated into polymeric materials to enhance their properties.
Mechanism of Action
The mechanism by which (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Benzo[d]thiazole Derivatives with Antibacterial Activity
- Compound 4c1 (): A quinolinium-linked benzo[d]thiazole derivative with a morpholinopropyl substituent. Exhibits antibacterial activity (yield: 61%, molecular weight: 559.25). The charged quinolinium moiety enhances water solubility but may reduce membrane permeability compared to the neutral 2-methylbenzamide group in the target compound .
- Compound 3q (): A solid-state emissive aroyl-S,N-ketene acetal with a 2-fluorophenyl group. Demonstrates aggregation-induced emission, highlighting the role of benzothiazole cores in photophysical applications. The target compound’s methylthioethyl group may confer different steric and electronic effects compared to fluorophenyl substituents .
B. Thiadiazole and Thiazole Analogs
- Compound 6 (): A thiadiazole-based benzamide with an isoxazole substituent (yield: 70%, molecular weight: 348.39).
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): A simpler thiazole derivative with halogen substituents. The fluorine and chlorine atoms enhance electrophilicity, contrasting with the electron-donating methoxy group in the target compound. This compound inhibits the PFOR enzyme via hydrogen bonding, suggesting the benzamide moiety’s importance in enzyme interactions .
Research Findings and Trends
- Antibacterial Activity: Quinolinium-benzothiazole hybrids () show moderate-to-high activity, suggesting the target compound’s benzamide group could be optimized for similar applications .
- Photophysical Properties : Substituents like bromine or fluorine () enhance solid-state emission, whereas the target compound’s methoxy and methylthio groups may tune solubility and emission wavelengths .
Biological Activity
(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide, with the CAS number 941930-06-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 296.4 g/mol. The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂S₂ |
| Molecular Weight | 296.4 g/mol |
| CAS Number | 941930-06-9 |
Anticancer Activity
Research indicates that compounds with similar structures to this compound demonstrate significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Effects
The presence of the methoxy group and the thiazole ring in this compound suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties, making them suitable candidates for further investigation in the development of new antimicrobial agents .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may alter signaling pathways that regulate cell survival and proliferation.
Study 1: Anticancer Evaluation
In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis through caspase activation .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of related thiazole derivatives. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism was attributed to disruption of microbial membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
